Quinato(chda)Pt

Descripción general

Descripción

Quinato(chda)Pt is a platinum-containing compound that has gained significant attention in scientific research due to its potential anticancer properties. This compound is a derivative of cisplatin, a well-known chemotherapy drug used to treat various types of cancer. However, Quinato(chda)Pt has shown to have improved efficacy and reduced toxicity compared to cisplatin.

Mecanismo De Acción

Quinato(chda)Pt exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. It has been shown to have a higher affinity for DNA than cisplatin, leading to increased DNA damage and cell death. Quinato(chda)Pt also inhibits the repair of DNA damage, leading to further accumulation of DNA lesions and cell death.

Efectos Bioquímicos Y Fisiológicos

Quinato(chda)Pt has been shown to have reduced toxicity compared to cisplatin. It has a lower incidence of side effects, such as nephrotoxicity and neurotoxicity. In addition, Quinato(chda)Pt has been shown to have a longer half-life in the bloodstream, leading to improved efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Quinato(chda)Pt has several advantages for lab experiments. It has improved solubility and stability compared to cisplatin, making it easier to work with. In addition, Quinato(chda)Pt has been shown to have improved efficacy and reduced toxicity, making it a promising candidate for further research. However, Quinato(chda)Pt is still in the early stages of development, and more research is needed to fully understand its potential.

Direcciones Futuras

There are several future directions for Quinato(chda)Pt research. One area of interest is the development of combination therapy with other chemotherapy drugs. Quinato(chda)Pt has shown to have a synergistic effect with paclitaxel and gemcitabine, leading to improved efficacy. Another area of interest is the development of targeted delivery systems for Quinato(chda)Pt. Targeted delivery systems can improve the specificity of the drug, leading to reduced toxicity and improved efficacy. Finally, more research is needed to fully understand the mechanism of action of Quinato(chda)Pt and its potential use in clinical settings.

In conclusion, Quinato(chda)Pt is a promising platinum-containing compound that has shown to have improved efficacy and reduced toxicity compared to cisplatin. Its potential use in combination therapy and targeted delivery systems makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential use in clinical settings.

Métodos De Síntesis

Quinato(chda)Pt is synthesized by reacting quinoline-2-carboxylic acid (QCA) with cisplatin. The reaction results in the formation of a coordination complex between QCA and platinum. This complex has been shown to have improved solubility and stability compared to cisplatin.

Aplicaciones Científicas De Investigación

Quinato(chda)Pt has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies against various types of cancer, including lung, breast, ovarian, and colon cancer. In addition, Quinato(chda)Pt has also been studied for its potential use in combination therapy with other chemotherapy drugs, such as paclitaxel and gemcitabine.

Propiedades

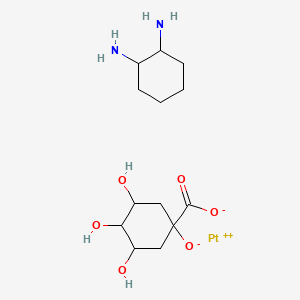

IUPAC Name |

cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGPRVHQGWGNNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931626 | |

| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinato(chda)Pt | |

CAS RN |

142754-28-7, 142928-30-1 | |

| Record name | 8-Chloroadenosine-3',5'-cyclic monophosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinato(cyclohexanediamine)platinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)

![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)

![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)